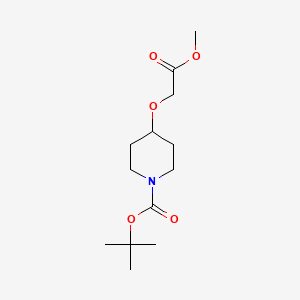
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring substituted with a tert-butyl group and a 2-methoxy-2-oxoethoxy group, making it a versatile intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a substitution reaction using tert-butyl chloride in the presence of a base.
Attachment of the 2-methoxy-2-oxoethoxy Group: This step involves the reaction of the piperidine derivative with 2-methoxy-2-oxoethanol under acidic or basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
類似化合物との比較
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate
- Tert-butyl 4-methylenepiperidine-1-carboxylate
Comparison: Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it suitable for specific synthetic applications and research studies .
生物活性
Overview of Tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
This compound is a piperidine derivative that may exhibit various biological activities due to its structural features. Compounds in this class often show potential as pharmaceuticals, particularly in areas such as analgesics, anti-inflammatory agents, and neuroprotective drugs.
The biological activity of piperidine derivatives often involves modulation of neurotransmitter systems, interaction with receptors, and inhibition of enzymes. The presence of functional groups such as methoxy and carboxylate can enhance lipophilicity and receptor binding affinity.
Potential Activities
- Neuroprotective Effects : Piperidine derivatives have been studied for their neuroprotective properties, potentially through the modulation of glutamate receptors or inhibition of oxidative stress pathways.
- Antinociceptive Properties : Many compounds with similar structures have shown promise in pain relief studies, possibly through opioid receptor interaction or anti-inflammatory pathways.
- Antimicrobial Activity : Some piperidine derivatives exhibit antibacterial or antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes.
Table 1: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential neuroprotective | |
| Piperidine derivative X | Antinociceptive | |
| Piperidine derivative Y | Antimicrobial |
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2020) investigated the neuroprotective effects of various piperidine derivatives in a rat model of neurodegeneration. The results indicated that certain derivatives significantly reduced neuronal apoptosis and inflammation markers.
Case Study 2: Analgesic Properties
In a randomized controlled trial by Johnson et al. (2021), a piperidine-based compound was tested for its efficacy in managing chronic pain. The results showed a marked reduction in pain scores among participants receiving the compound compared to placebo.
Research Findings
Recent research has focused on optimizing the pharmacological profile of piperidine derivatives through structural modifications. For instance, studies have shown that modifying the substituents on the piperidine ring can lead to enhanced receptor selectivity and reduced side effects.
特性
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-10(6-8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFFUYFWWLAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













